molecular formula C22H27N5O3 B2944604 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine CAS No. 941983-82-0

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B2944604
CAS No.: 941983-82-0
M. Wt: 409.49
InChI Key: ISSSDOOULVQKLG-UHFFFAOYSA-N
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Description

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a piperazine ring, and a pyrimidine core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting 1,3-benzodioxole-5-carboxylic acid with piperazine under dehydrating conditions.

    Pyrimidine Core Formation: The pyrimidine core is synthesized by reacting 4-methyl-6-chloropyrimidine with piperidine under basic conditions.

    Final Coupling: The final step involves coupling the benzodioxole-piperazine derivative with the pyrimidine core using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .

Medicine

In medicine, the compound is investigated for its therapeutic potential. Studies have shown that derivatives of this compound exhibit significant activity against certain types of cancer cells and inflammatory conditions .

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine apart is its combination of the benzodioxole, piperazine, and pyrimidine moieties. This unique structure allows for a broader range of interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-16-13-20(25-7-3-2-4-8-25)24-22(23-16)27-11-9-26(10-12-27)21(28)17-5-6-18-19(14-17)30-15-29-18/h5-6,13-14H,2-4,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSSDOOULVQKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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